3,5-Dibromo-4-formylbenzonitrile
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Overview
Description
3,5-Dibromo-4-formylbenzonitrile is an organic compound with the molecular formula C8H3Br2NO and a molecular weight of 288.92 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and a nitrile group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-formylbenzonitrile typically involves the bromination of 4-formylbenzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products:
- Substitution reactions yield various substituted benzonitriles.
- Reduction reactions produce alcohols or hydrocarbons.
- Oxidation reactions result in carboxylic acids .
Scientific Research Applications
3,5-Dibromo-4-formylbenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-formylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and formyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack on the formyl group or substitution at the bromine sites .
Comparison with Similar Compounds
- 3,5-Dibromo-4-hydroxybenzonitrile
- 3,5-Dibromo-4-methylbenzonitrile
- 3,5-Dibromo-4-nitrobenzonitrile
Comparison: 3,5-Dibromo-4-formylbenzonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for additional chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H3Br2NO |
---|---|
Molecular Weight |
288.92 g/mol |
IUPAC Name |
3,5-dibromo-4-formylbenzonitrile |
InChI |
InChI=1S/C8H3Br2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H |
InChI Key |
SLTLJLWNTAIXCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)C#N |
Origin of Product |
United States |
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